Hydroxy Celecoxib-d4

LC-MS/MS quantification Stable isotope dilution Internal standard mass shift

Hydroxy Celecoxib-d4 is the metabolite-matched SIL internal standard that delivers regulatory-grade bioanalytical accuracy per ICH M10. Unlike non-deuterated substitutes or parent-drug analogs, its +4 Da mass shift and co-elution eliminate ionization variability, matrix effects, and freeze-thaw instability artifacts—ensuring <15% CV precision. Essential for ANDA/NDA pharmacokinetic studies and CYP2C9 pharmacogenetic analyses requiring robust, batch-to-batch consistency.

Molecular Formula C17H14F3N3O3S
Molecular Weight 401.4 g/mol
Cat. No. B12414126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Celecoxib-d4
Molecular FormulaC17H14F3N3O3S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D
InChIKeyICRSYPPLGADZKA-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Celecoxib-d4 – A Stable Isotope-Labeled Internal Standard for Celecoxib Metabolite Quantification


Hydroxy Celecoxib-d4 (CAS 1276524-56-1) is a tetradeuterated analog of hydroxy celecoxib, the major CYP2C9-mediated hydroxyl metabolite of the selective COX-2 inhibitor celecoxib [1]. With a molecular formula of C₁₇H₁₀D₄F₃N₃O₃S and a molecular weight of 401.40 g/mol, this compound incorporates four deuterium atoms at the 2,3,5,6-positions of the benzenesulfonamide ring, resulting in a +4 Da mass shift relative to the unlabeled hydroxy celecoxib (MW 397.37) . This mass differential enables its primary application as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of hydroxy celecoxib in biological matrices during pharmacokinetic and drug metabolism studies .

Why Hydroxy Celecoxib-d4 Cannot Be Replaced by Unlabeled Hydroxy Celecoxib or Celecoxib-d4 in Quantitative Bioanalysis


Generic substitution of Hydroxy Celecoxib-d4 with unlabeled hydroxy celecoxib as an internal standard fails because structurally distinct compounds exhibit divergent extraction recovery and ionization behavior in LC-MS/MS, compromising quantitative accuracy [1]. Likewise, substituting with a deuterated parent drug (e.g., Celecoxib-d4 or Celecoxib-d7) is inadequate because the internal standard must match the analyte's chemical identity to ensure identical chromatographic retention time and ionization efficiency . Published LC-MS/MS methods for hydroxy celecoxib that used non-deuterated internal standards such as diclofenac report inter-assay variability of 4.9–14.2% [2], whereas SIL internal standards are widely demonstrated to reduce matrix effects and improve precision in pharmacokinetic assays . Additionally, hydroxy celecoxib exhibits documented instability under freeze-thaw cycles and prolonged storage at −80°C [3], making the co-eluting deuterated analog essential for compensating sample degradation throughout the analytical workflow.

Hydroxy Celecoxib-d4 – Quantifiable Differentiation Evidence for Procurement Decision-Making


Mass Shift and Isotopic Resolution: Hydroxy Celecoxib-d4 vs. Unlabeled Hydroxy Celecoxib

Hydroxy Celecoxib-d4 incorporates four deuterium atoms on the benzenesulfonamide aromatic ring (2,3,5,6-tetradeutero substitution), producing a molecular ion [M+H]⁺ at m/z 402.4 compared to m/z 398.4 for unlabeled hydroxy celecoxib — a +4 Da mass shift [1]. This exceeds the recommended minimum of +3 Da for small-molecule SIL internal standards (<1,000 Da) to avoid isotopic spectral overlap with the natural abundance ¹³C isotopologue of the analyte . The synthesis paper confirms 'remarkable chemical purity and isotope abundance' for the title compound [1].

LC-MS/MS quantification Stable isotope dilution Internal standard mass shift

Deuterium Label Positioning on Non-Exchangeable Carbon Sites: Hydroxy Celecoxib-d4 vs. Labile Deuterium-Labeled Analogs

The four deuterium atoms in Hydroxy Celecoxib-d4 are positioned on aromatic carbon atoms (2,3,5,6-positions of the benzenesulfonamide ring) [1]. These are non-exchangeable C–D bonds, in contrast to deuterium labels placed on heteroatoms (O–D, N–D) or on carbon atoms alpha to carbonyl groups, which are susceptible to proton back-exchange under physiological pH or during sample preparation . The Journal of Radioanalytical and Nuclear Chemistry synthesis paper explicitly characterizes the deuterium placement on the aromatic ring, confirming the labeling strategy avoids labile positions [1].

Isotopic label stability Proton-deuterium back-exchange Bioanalytical method robustness

Metabolite-Specific Quantification: Hydroxy Celecoxib-d4 vs. Celecoxib-d4 or Celecoxib-d7 as Internal Standard

Hydroxy Celecoxib-d4 is the deuterated analog of the specific metabolite hydroxy celecoxib, whereas Celecoxib-d4 and Celecoxib-d7 are deuterated forms of the parent drug or desmethyl celecoxib . Published pharmacokinetic data demonstrate that celecoxib and hydroxy celecoxib have substantially different pharmacokinetic profiles: in healthy Chinese subjects, the Cmax of hydroxy celecoxib was decreased by 17.2% and t1/2 prolonged by 42.1% in CYP2C9*1/*3 carriers compared to wild-type, while celecoxib AUC increased by 90.6% in the same comparison [1]. Additionally, hydroxy celecoxib AUC is less than 10% of the parent drug AUC in rats, indicating low metabolite exposure relative to the parent [2]. Using a parent drug IS for metabolite quantification introduces systematic bias because the IS does not co-elute with the analyte and cannot correct for differential matrix effects across the chromatographic gradient.

Metabolite-specific internal standard Pharmacokinetic accuracy Hydroxy celecoxib quantification

Analyte Stability Challenge and SIL-IS Correction: Hydroxy Celecoxib-d4 vs. No IS or Structural Analog IS

Published method validation data demonstrate that hydroxy celecoxib (celecoxib-OH) is 'slightly unstable following freeze-thaw cycles and long-term storage at −80°C,' necessitating that 'every analysis was carefully conducted with one freeze-thaw cycle and a short storage duration (<1 week)' [1]. Under these conditions, a co-eluting deuterated internal standard that degrades at the same rate as the analyte provides inherent correction for storage-related analyte loss. In contrast, assays using a non-identical internal standard (e.g., diclofenac) [2] or no internal standard cannot compensate for differential degradation, leading to underestimated concentrations in stored samples.

Freeze-thaw stability Sample degradation compensation Bioanalytical method validation

Supplier-Specified Purity and Characterization: Hydroxy Celecoxib-d4 vs. Uncharacterized or Lower-Purity Alternatives

Commercially available Hydroxy Celecoxib-d4 is supplied with purity specifications of ≥98% (HPLC) by multiple vendors, including Toronto Research Chemicals (TRC) and Pharmaffiliates, with detailed Certificates of Analysis (CoA) and storage recommendations at 2–8°C protected from light [1][2]. The synthesis paper by He et al. (2023) confirms that the deuterated hydroxy celecoxib product 'showed remarkable chemical purity and isotope abundance' [3]. The molecular formula is confirmed as C₁₇H₁₀D₄F₃N₃O₃S (MW 401.40) with the deuterium atoms located at the 2,3,5,6-positions of the benzenesulfonamide ring, and the compound is supplied as a solid powder with solubilities in DMSO, methanol, chloroform, and dichloromethane [2].

Reference standard purity Certificate of Analysis (CoA) Procurement quality assurance

Hydroxy Celecoxib-d4 – Priority Application Scenarios for Scientific and Industrial Procurement


Regulatory Pharmacokinetic and Bioequivalence Studies Requiring Validated LC-MS/MS Methods

In pharmacokinetic studies of celecoxib where regulatory submission (e.g., ANDA, NDA) requires a fully validated bioanalytical method per ICH M10 guidelines, Hydroxy Celecoxib-d4 serves as the SIL internal standard for hydroxy celecoxib quantification. The documented +4 Da mass shift eliminates isotopic interference, while the non-exchangeable aromatic deuterium labeling ensures consistent IS response across sample batches [1]. The metabolite is formed primarily by CYP2C9, with significant inter-individual variability due to CYP2C9 polymorphisms [2], making accurate quantification essential for assessing metabolic drug exposure. Published data show that hydroxy celecoxib AUC is less than 10% of the parent drug in rats [3], underscoring the need for a sensitive and precise method that only a metabolite-matched SIL-IS can provide.

Pharmacogenetic Studies Investigating CYP2C9 Polymorphism Effects on Celecoxib Metabolism

Clinical pharmacogenetic studies examining the influence of CYP2C9*3 and other allelic variants on celecoxib metabolism require precise quantification of hydroxy celecoxib in human plasma. Published data show that CYP2C9*1/*3 heterozygotes exhibit a 17.2% reduction in hydroxy celecoxib Cmax and a 42.1% prolongation of t1/2 compared to CYP2C9*1/*1 wild-type individuals [1]. Detecting these moderate effect sizes with statistical confidence demands a bioanalytical method with <15% variability. Hydroxy Celecoxib-d4 as a co-eluting IS directly addresses this requirement by compensating for matrix effects and analyte instability during sample handling, whereas non-deuterated IS methods report inter-assay CVs up to 14.2% [2], which would erode statistical power.

Multi-Analyte LC-MS/MS Panel Methods for Simultaneous Celecoxib and Metabolite Quantification

In research or industrial settings performing simultaneous quantification of celecoxib, hydroxy celecoxib, and celecoxib carboxylic acid from a single plasma sample, Hydroxy Celecoxib-d4 provides metabolite-matched internal standardization for the hydroxy celecoxib channel. Published multi-analyte methods using a single non-deuterated IS for all analytes report differential matrix effects across chromatographic retention time windows [1]. Using an analyte-specific SIL-IS for each target compound — Hydroxy Celecoxib-d4 for the hydroxyl metabolite, and Celecoxib-d7 or Celecoxib-¹³C₆ for the parent drug — enables accurate quantification across the entire chromatographic gradient. The commercial availability of Hydroxy Celecoxib-d4 from multiple certified vendors (TRC, Pharmaffiliates, Coompo) with documented CoA and ≥98% purity [2] supports scalable procurement for high-throughput bioanalytical laboratories.

Drug Metabolism and Disposition Studies with Extended Sample Storage Requirements

Longitudinal drug metabolism studies involving large sample cohorts with extended frozen storage durations are particularly vulnerable to analyte degradation artifacts. Published stability data demonstrate that hydroxy celecoxib is unstable following multiple freeze-thaw cycles and prolonged storage at −80°C, requiring single freeze-thaw and <1 week storage protocols [1]. Hydroxy Celecoxib-d4, which degrades at an identical rate due to its chemical identity with the analyte, provides inherent ratio-based correction for storage-related losses. This enables reliable retrospective analysis of archived samples, which is not achievable with structurally dissimilar internal standards. The documented storage condition for the deuterated standard (2–8°C, protected from light and air) [2] further supports reproducible long-term use in multi-year research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Celecoxib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.